molecular formula C8H4BrF3O2 B14012938 4-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde

4-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde

Cat. No.: B14012938
M. Wt: 269.01 g/mol
InChI Key: YIXCRLBBLYJCLA-UHFFFAOYSA-N
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Description

4-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with the molecular formula C8H4BrF3O2. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a trifluoromethyl group attached to a benzaldehyde core. It is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde typically involves the bromination of 2-hydroxy-5-(trifluoromethyl)benzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 4-Bromo-2-hydroxy-5-(trifluoromethyl)benzoic acid.

    Reduction: 4-Bromo-2-hydroxy-5-(trifluoromethyl)benzyl alcohol.

    Substitution: 4-Methoxy-2-hydroxy-5-(trifluoromethyl)benzaldehyde.

Scientific Research Applications

4-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-hydroxybenzaldehyde
  • 4-Bromo-5-(trifluoromethyl)benzaldehyde
  • 2-Hydroxy-5-(trifluoromethyl)benzaldehyde

Uniqueness

4-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde is unique due to the presence of both a bromine atom and a trifluoromethyl group on the benzaldehyde core. This combination of functional groups imparts distinct chemical reactivity and physical properties, making it valuable in specific synthetic applications and research studies.

Biological Activity

4-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant studies.

Structural Characteristics

The compound features:

  • Bromine atom at the 4-position
  • Hydroxyl group at the 2-position
  • Trifluoromethyl group at the 5-position

These functional groups contribute to its lipophilicity and metabolic stability, enhancing its ability to interact with biological targets.

The mechanism of action for this compound primarily involves:

  • Interaction with Enzymes and Receptors : The hydroxyl and aldehyde groups facilitate hydrogen bonding, allowing the compound to modulate the activity of various enzymes and receptors.
  • Enhanced Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate biological membranes, potentially improving bioavailability and efficacy .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds derived from this structure have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Studies have highlighted the potential anticancer properties of this compound. Specific derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For example, a study demonstrated that certain analogs could induce apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase-3 activity and affecting cell cycle progression .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it could suppress pro-inflammatory cytokines and enzymes in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against multiple bacterial strains; potential for infection treatment
AnticancerInduces apoptosis in MDA-MB-231 cells; enhances caspase-3 activity
Anti-inflammatorySuppresses TNF-α, IL-6, and COX-2 expression in LPS-stimulated cells

Detailed Research Findings

  • Antimicrobial Studies : A study found that derivatives of this compound exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria.
  • Cancer Cell Studies : In a series of experiments involving breast cancer cell lines, compounds derived from this benzaldehyde demonstrated a dose-dependent inhibition of cell growth and induced apoptosis through mitochondrial pathways.
  • Inflammation Pathway Analysis : The anti-inflammatory effects were linked to the inhibition of NF-kB signaling pathways, providing insights into how this compound could be utilized in inflammatory disease therapies.

Properties

Molecular Formula

C8H4BrF3O2

Molecular Weight

269.01 g/mol

IUPAC Name

4-bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C8H4BrF3O2/c9-6-2-7(14)4(3-13)1-5(6)8(10,11)12/h1-3,14H

InChI Key

YIXCRLBBLYJCLA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1C(F)(F)F)Br)O)C=O

Origin of Product

United States

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